molecular formula C12H15ClFNO2 B3285720 (4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 81043-50-7

(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B3285720
CAS No.: 81043-50-7
M. Wt: 259.7 g/mol
InChI Key: USLPSTUNNWIRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride (CAS: 81043-50-7) is a piperidine-based compound featuring a substituted phenyl ring with a fluorine atom at the 4-position and a hydroxyl group at the 2-position. The molecule is a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. It is recognized as a process-related impurity in antipsychotic drugs like paliperidone and risperidone, necessitating rigorous characterization . Key properties include:

  • Molecular Formula: C₁₂H₁₅ClFNO₂
  • Molecular Weight: 259.71 g/mol
  • Structural Features: A piperidin-4-yl methanone core, fluorinated aromatic ring, and phenolic hydroxyl group .

Properties

IUPAC Name

(4-fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-9-1-2-10(11(15)7-9)12(16)8-3-5-14-6-4-8;/h1-2,7-8,14-15H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPSTUNNWIRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert it into alcohols or amines.
  • Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, making it versatile for further chemical transformations .

Biology

In biological research, (4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride is utilized to study biological pathways and mechanisms. Its ability to interact with specific receptors or enzymes allows researchers to explore its effects on various biological processes.

Medicine

The compound is significant in pharmaceutical development, particularly for drugs targeting neurological disorders. Its structural characteristics may enhance the pharmacological profile of drug candidates by improving their efficacy and reducing side effects.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of innovative products across various fields.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Fluorinated Phenylpiperidine Derivatives
(4-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride (CAS: 25519-78-2)
  • Molecular Formula: C₁₂H₁₅ClFNO
  • Molecular Weight : 243.71 g/mol
  • Key Difference : Lacks the hydroxyl group at the phenyl 2-position.
(2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride (CAS: 106266-04-0)
  • Molecular Formula: C₁₂H₁₃ClF₂NO
  • Molecular Weight : 261.70 g/mol
  • Key Difference : Contains two fluorine atoms (2- and 4-positions) instead of a hydroxyl and fluorine.
  • Impact : Increased electron-withdrawing effects may enhance metabolic stability but reduce interactions with polar biological targets .
2.2. Heterocyclic Analogues
Piperidin-4-yl(thiophen-2-yl)methanone Hydrochloride (CAS: 219540-76-8)
  • Molecular Formula: C₁₀H₁₃NOS·HCl
  • Molecular Weight : 231.74 g/mol
  • Key Difference : Substitution of the phenyl ring with a thiophene moiety.
  • Impact: Introduction of sulfur alters electronic properties and bioavailability. Thiophene’s aromaticity and larger atomic radius may influence receptor binding compared to fluorophenols .
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11 in )
  • Molecular Formula : C₁₆H₁₅ClN₃O
  • Molecular Weight : 302.10 g/mol
  • Key Difference : Incorporates a pyrimidine substituent on the piperidine ring.
2.3. Substituent Variations on the Piperidine Core
Phenyl(piperidin-4-yl)methanone (CAS: 37586-22-4)
  • Molecular Formula: C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • Key Difference : Simple phenyl group without fluorine or hydroxyl substituents.
  • Impact : Lower molecular weight and hydrophobicity may improve blood-brain barrier penetration but reduce target specificity .
(4-tert-Butylphenyl)(piperidin-4-yl)methanone Hydrochloride (CAS: 42060-78-6)
  • Molecular Formula: C₁₆H₂₄ClNO
  • Molecular Weight : 281.82 g/mol
  • Key Difference : Bulky tert-butyl group at the phenyl 4-position.
  • Impact : Increased steric hindrance could reduce binding to flat receptor pockets, altering pharmacological activity .

Physicochemical and Pharmacological Comparisons

Property Target Compound (4-Fluorophenyl) Analog (2,4-Difluorophenyl) Analog Thiophene Analog
Molecular Weight 259.71 243.71 261.70 231.74
Polar Groups -OH, -F -F -F, -F -S- (thiophene)
Solubility (Predicted) High (HCl salt) Moderate Moderate Low
Hydrogen Bond Donors 1 (-OH) 0 0 0
  • Key Findings: The hydroxyl group in the target compound enhances solubility and hydrogen-bonding capacity, critical for interactions with biological targets like dopamine or serotonin receptors . Fluorine atoms in analogs improve metabolic stability by resisting oxidative degradation but may reduce affinity for polar binding sites .

Biological Activity

(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride, commonly referred to as a derivative of piperidine, is a compound with diverse biological activities. Its unique molecular structure, characterized by the presence of both a fluorine atom and a hydroxyl group, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H14FNO2 - HCl
  • Molecular Weight : 259.7 g/mol
  • IUPAC Name : (4-fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone; hydrochloride

The compound is synthesized through the reaction of 4-fluoro-2-hydroxybenzaldehyde with piperidine, typically under controlled conditions to ensure high yield and purity .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. This inhibition is significant for developing anti-melanogenic agents .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The presence of the hydroxyl group enhances its antibacterial and antifungal properties. In vitro tests have demonstrated significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant and Anti-Melanogenic Effects

Research indicates that the compound possesses strong antioxidant activity combined with low cytotoxicity in cell viability assays. For instance, it was effective in inhibiting tyrosinase activity in B16F10 melanoma cells, showcasing its potential application in skin-whitening products .

CompoundActivityIC50 (µM)Notes
This compoundTyrosinase Inhibition25Effective at non-toxic concentrations
Compound 10 (from related studies)Antioxidant10No cytotoxicity observed

Case Studies

  • Study on Tyrosinase Inhibition :
    • A series of derivatives were evaluated for their ability to inhibit tyrosinase from Agaricus bisporus. The most promising compounds demonstrated significant inhibition compared to controls, suggesting that modifications in the phenolic structure can enhance biological activity .
  • Antimicrobial Efficacy :
    • A comparative study on various piperidine derivatives revealed that those with hydroxyl substitutions showed improved antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the presence of functional groups significantly influences the bioactivity of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride in academic laboratories?

  • Methodology : Multi-step synthesis typically involves coupling a fluorinated aromatic precursor (e.g., 4-fluoro-2-hydroxybenzaldehyde) with a piperidine derivative under reductive amination or nucleophilic substitution conditions. Hydrochloride salt formation is achieved via acidification with HCl. Reaction optimization requires pH control (6.5–7.5) and inert atmospheres to prevent oxidation of sensitive intermediates .
  • Validation : Confirm purity via HPLC (>98%) and structural integrity via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH2_2 signals at δ 2.5–3.0 ppm) .

Q. What safety protocols are critical for handling this compound in a research environment?

  • Key Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing and reactions to mitigate inhalation risks.
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
    • Emergency Response : For spills, neutralize with sodium bicarbonate, collect residues, and dispose per hazardous waste regulations .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Analytical Workflow :

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles (e.g., C-C piperidine ring: ~109.5°) and hydrogen-bonding networks .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (calc. 285.75 g/mol) with [M+H]+^+ peak at m/z 286.1 .
  • Elemental Analysis : Validate C, H, N, Cl content (e.g., Cl^- ~12.4%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Approach :

  • Comparative Solubility Studies : Test in solvents (e.g., DMSO, water, ethanol) under standardized conditions (25°C, 1 atm). Discrepancies may arise from polymorphic forms or residual solvents; use DSC/TGA to identify thermal transitions (e.g., melting point: ~215–220°C) .
  • Ionic Strength Effects : Adjust pH (2–10) to assess hydrochloride salt stability and precipitation thresholds .

Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry?

  • Functionalization Methods :

  • Piperidine Modifications : Introduce substituents via alkylation (e.g., propargyl bromide) at the piperidine nitrogen to enhance bioactivity. Monitor reaction progress via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane) .
  • Aromatic Fluorine Replacement : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace the 4-fluoro group with heterocycles, requiring anhydrous conditions and microwave-assisted heating (80°C, 30 min) .

Q. How do crystallographic data inconsistencies arise, and how are they addressed?

  • Root Causes :

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data, improving R1_1 values from >0.1 to <0.05 .
  • Disorder in Piperidine Rings : Apply restraints (e.g., SIMU/ISOR) to anisotropic displacement parameters during refinement .
    • Validation : Cross-check with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate bond lengths (C-O: ~1.36 Å) .

Q. What mechanisms underpin the compound’s biological interactions in preliminary assays?

  • Hypothesis Testing :

  • Receptor Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to serotonin receptors (e.g., 5-HT2A_{2A}, ΔG ≈ -9.2 kcal/mol) .
  • Enzyme Inhibition : Assay acetylcholinesterase activity via Ellman’s method (IC50_{50} ~50 µM), comparing to donepezil derivatives for SAR insights .

Methodological Notes

  • Data Reproducibility : Replicate synthesis ≥3 times with independent batches to ensure yield consistency (reported range: 65–75%) .
  • Contradiction Management : Use PubChem and IUPAC databases to cross-validate spectral data and physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.